2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-
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Overview
Description
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)- is a heterocyclic compound that features a fused ring system combining oxazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)- typically involves multi-component reactions. One efficient method involves a five-component cascade reaction using 9-fluorenone, cyanoacetohydrazide, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and cysteamine hydrochloride or ethanol amine as starting materials . This approach includes key steps such as N,O-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and efficient purification techniques, are often applied to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2H-Thiazolo(3,2-a)pyridine-6-carbohydrazides: These compounds share a similar fused ring system and exhibit comparable biological activities.
2H-Oxazolo(3,2-a)pyridine-6-carbohydrazides: These compounds also feature an oxazole ring fused with another heterocycle and have significant biological properties.
Uniqueness
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)- is unique due to its specific ring system and the presence of a chlorophenyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
35629-63-1 |
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Molecular Formula |
C11H6ClN3O3 |
Molecular Weight |
263.63 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C11H6ClN3O3/c12-7-1-3-8(4-2-7)15-9(16)13-10-14(11(15)17)5-6-18-10/h1-6H |
InChI Key |
ZANQJECHIGXUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)N=C3N(C2=O)C=CO3)Cl |
Origin of Product |
United States |
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